8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione
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Overview
Description
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features a thiazole ring fused with a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione typically involves the formation of the thiazole ring followed by its fusion with the purine structure. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions.
Gabriel Synthesis: This method uses thiourea and α-haloketones to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized conditions for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is unique due to its fused purine-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications compared to other thiazole-containing compounds.
Properties
CAS No. |
65911-27-5 |
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Molecular Formula |
C8H5N5S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H5N5S2/c14-8-5-7(9-2-10-8)13-6(12-5)4-1-15-3-11-4/h1-3H,(H2,9,10,12,13,14) |
InChI Key |
OSAQZPGIVLOUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=CN3 |
Origin of Product |
United States |
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